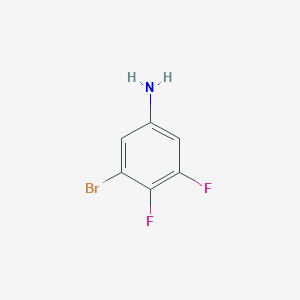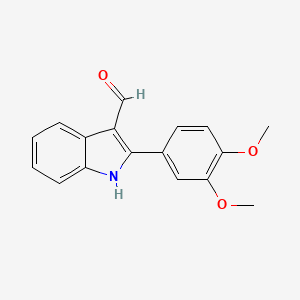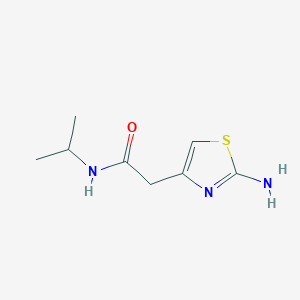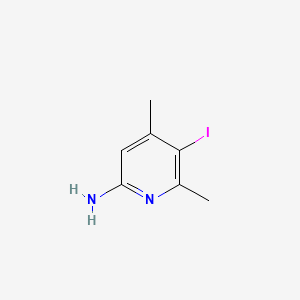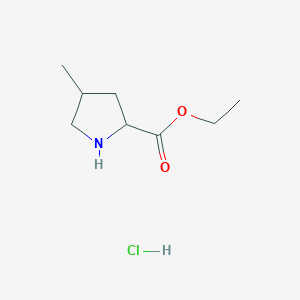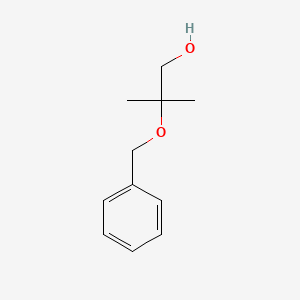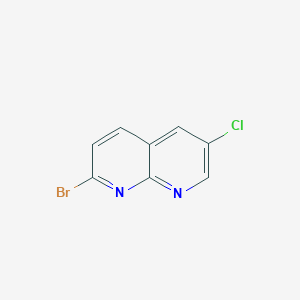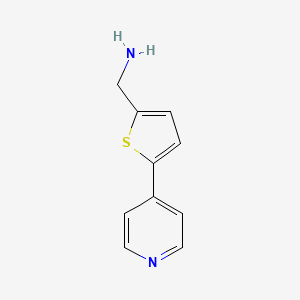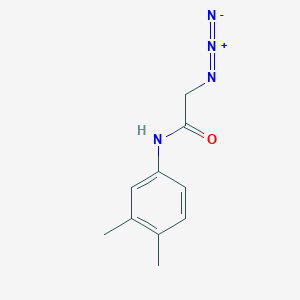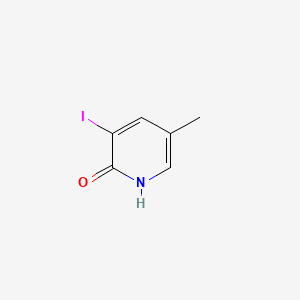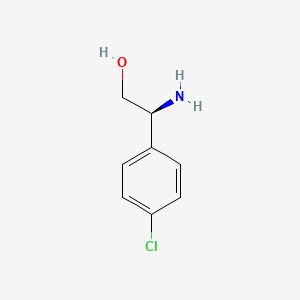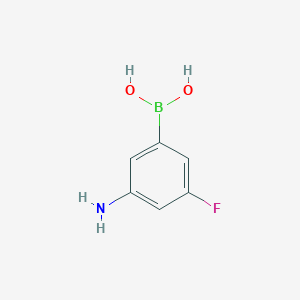
Acide (3-amino-5-fluorophényl)boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-5-fluorophenyl)boronic acid is a versatile chemical compound that contains a boron atom bonded to a phenyl ring (benzene ring) with an amino group (NH2) at the 3rd position and a fluorine (F) atom at the 5th position. Boronic acids are a class of organic compounds known for their role in organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
(3-Amino-5-fluorophenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Acts as a building block for the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in modulating protein-protein interactions.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mécanisme D'action
Target of Action
, a fundamental reaction in organic synthesis for creating carbon-carbon bonds.
Mode of Action
(3-Amino-5-fluorophenyl)boronic acid, like other boronic acids, participates in the Suzuki-Miyaura coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or triflate . The reaction is catalyzed by a palladium(0) complex and a base . The boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which (3-Amino-5-fluorophenyl)boronic acid participates, is a key biochemical pathway . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Result of Action
The result of the action of (3-Amino-5-fluorophenyl)boronic acid in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, including biologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (3-Amino-5-fluorophenyl)boronic acid typically involves the lithiation-borylation method. . The reaction is performed under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of (3-Amino-5-fluorophenyl)boronic acid may involve the use of microwave-assisted Suzuki coupling reactions. This method utilizes a palladium catalyst and a base to facilitate the coupling of the boronic acid with an aryl halide .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Amino-5-fluorophenyl)boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and organic halides or triflates.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst and a base such as potassium carbonate or sodium hydroxide.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride.
Major Products Formed:
Suzuki-Miyaura Coupling: The major product is a biaryl compound formed by the coupling of the boronic acid with an aryl halide.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
(3,5-Difluorophenyl)boronic acid: Contains two fluorine atoms at the 3rd and 5th positions.
(3-Fluorophenyl)boronic acid: Contains a single fluorine atom at the 3rd position.
Comparison:
Uniqueness: (3-Amino-5-fluorophenyl)boronic acid is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring, which imparts distinct reactivity and properties compared to other boronic acids.
Reactivity: The combination of the amino group and fluorine atom makes it a valuable building block for drug discovery and organic synthesis.
Propriétés
IUPAC Name |
(3-amino-5-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZHXBVKNNGPON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674991 |
Source


|
| Record name | (3-Amino-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-48-9 |
Source


|
| Record name | (3-Amino-5-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B1372722.png)
